2-(3-chloropropyl)-1-methyl-1H-imidazole
CAS No.: 136609-59-1
Cat. No.: VC17649821
Molecular Formula: C7H11ClN2
Molecular Weight: 158.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136609-59-1 |
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Molecular Formula | C7H11ClN2 |
Molecular Weight | 158.63 g/mol |
IUPAC Name | 2-(3-chloropropyl)-1-methylimidazole |
Standard InChI | InChI=1S/C7H11ClN2/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4H2,1H3 |
Standard InChI Key | CEARPOBYHDFQFM-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1CCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazole ring, a planar aromatic system with two nitrogen atoms. The 1-position is substituted with a methyl group (), while the 2-position bears a 3-chloropropyl chain (). This arrangement disrupts tautomerization, a common feature of unsubstituted imidazoles, due to the fixed methylation at the 1-position . The chlorine atom introduces electronegativity, enhancing polarity and influencing solubility in organic solvents like ethanol and chloroform .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 158.63 g/mol | |
Exact Mass | 158.051 g/mol | |
SMILES | ClCCCC1=NC=CN1C | |
InChI Key | CEARPOBYHDFQFM-UHFFFAOYSA-N | |
Topological Polar Surface Area (TPSA) | 28.7 Ų |
Physicochemical Characteristics
The chloropropyl chain increases lipophilicity, as evidenced by a calculated LogP value of 1.58 . This property facilitates membrane permeability, making the compound suitable for drug design. The melting and boiling points remain unreported in literature, but analogous imidazoles (e.g., 1-methylimidazole) exhibit low melting points due to reduced crystallinity from alkyl substitutions .
Synthesis and Functionalization
Industrial and Laboratory Routes
Synthetic strategies often involve sequential alkylation and chlorination steps. A common approach begins with the methylation of imidazole at the 1-position, followed by propylation and chlorination:
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Methylation: Imidazole reacts with methyl iodide in the presence of a base (e.g., NaOH) to yield 1-methylimidazole .
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Propylation: The 2-position is functionalized via Friedel-Crafts alkylation using 3-chloropropyl chloride or bromide.
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Purification: Column chromatography or recrystallization isolates the final product .
Alternative methods leverage the Radziszewski reaction, which condenses glyoxal, formaldehyde, and methylamine to form the imidazole core, though this route is less efficient for C-substituted derivatives .
Optimization Challenges
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
The compound’s imidazole ring mimics histidine residues in enzymes, enabling interactions with biological targets. Recent studies highlight its role in synthesizing nitroimidazole hybrids with antibacterial activity. For instance, derivatives containing 2-(3-chloropropyl)-1-methyl-1H-imidazole exhibit inhibition zones of 27–32 mm against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) . These hybrids disrupt microbial DNA synthesis or cell wall integrity, though exact mechanisms require further elucidation.
Agrochemical Development
Chlorinated imidazoles are precursors to fungicides and herbicides. The chlorine atom enhances binding to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis . Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm.
Ionic Liquids and Coordination Chemistry
As a precursor to ionic liquids, 2-(3-chloropropyl)-1-methyl-1H-imidazole can be quaternized to form dialkyl imidazolium salts. These salts, when paired with anions like hexafluorophosphate (), exhibit high thermal stability and low volatility, making them ideal for green chemistry applications .
Biological Activity and Mechanism of Action
Antimicrobial Properties
Hybrids incorporating this compound show broad-spectrum activity. For example, conjugation with 1,3,4-thiadiazole moieties enhances potency against Gram-negative pathogens like Pseudomonas aeruginosa (MIC = 8 μg/mL) . The chloropropyl chain is hypothesized to facilitate penetration through bacterial outer membranes.
Enzyme Inhibition
In vitro assays reveal inhibitory effects on human topoisomerase II (), suggesting potential anticancer applications. Molecular docking studies indicate that the chloropropyl chain occupies hydrophobic pockets in the enzyme’s ATP-binding domain .
Recent Research Advances
Catalytic Applications
A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions, achieving Suzuki-Miyaura arylation yields of 89–94% . The imidazole ring coordinates palladium, stabilizing reactive intermediates.
Drug Delivery Systems
Nanoparticles functionalized with 2-(3-chloropropyl)-1-methyl-1H-imidazole show pH-dependent release profiles, enabling targeted delivery of doxorubicin to tumor sites .
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